4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyrrolidin-2-one
Description
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a 3-ethyl-1,2,4-oxadiazole substituent at the 4-position and a 4-ethylphenyl group at the 1-position.
Properties
IUPAC Name |
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-3-11-5-7-13(8-6-11)19-10-12(9-15(19)20)16-17-14(4-2)18-21-16/h5-8,12H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDXBXOLIMNTHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Building Blocks
The target molecule comprises two primary subunits: a 1-(4-ethylphenyl)pyrrolidin-2-one scaffold and a 3-ethyl-1,2,4-oxadiazole ring. Retrosynthetic disconnection suggests two plausible routes:
- Pyrrolidinone-first approach : Construct the pyrrolidin-2-one core followed by late-stage introduction of the oxadiazole.
- Oxadiazole-first approach : Pre-form the 1,2,4-oxadiazole moiety, subsequently coupling it to a functionalized pyrrolidinone.
Critical intermediates include:
- 4-Cyano-1-(4-ethylphenyl)pyrrolidin-2-one : Enables oxadiazole formation via amidoxime cyclization.
- Ethyl-substituted amidoximes : Derived from nitriles for oxadiazole synthesis.
Synthesis of 1-(4-Ethylphenyl)Pyrrolidin-2-One
Cyclization of γ-Amino Acids
Pyrrolidin-2-ones are classically synthesized via intramolecular lactamization of γ-amino acids. For 1-(4-ethylphenyl) substitution, 4-ethylaniline serves as the starting material. Reacting 4-ethylaniline with γ-bromoethyl acetoacetate under basic conditions (K₂CO₃, DMF, 80°C) yields 1-(4-ethylphenyl)pyrrolidin-2-one after cyclization. This method affords moderate yields (45–60%) due to competing elimination side reactions.
Donor–Acceptor Cyclopropane Ring Opening
Recent advances employ donor–acceptor (DA) cyclopropanes for pyrrolidinone synthesis. For example, styryl-derived DA cyclopropanes react with azides in toluene under reflux to form 1,5-disubstituted pyrrolidin-2-ones. Adapting this protocol, 4-ethylphenyl azide reacts with ethyl 2-phenylcyclopropane-1,1-dicarboxylate, yielding 1-(4-ethylphenyl)pyrrolidin-2-one in 70% yield after dealkoxycarbonylation.
Functionalization at the Pyrrolidinone C-4 Position
Introducing the oxadiazole moiety at the C-4 position requires a reactive handle. Two strategies dominate:
Synthesis of 3-Ethyl-1,2,4-Oxadiazole Moieties
Amidoxime Cyclization
The 1,2,4-oxadiazole ring is constructed via cyclodehydration of amidoximes and carboxylic acid derivatives. For the 3-ethyl substituent, ethyl-substituted amidoximes are critical:
Step 1: Amidoxime Formation
4-Cyano-1-(4-ethylphenyl)pyrrolidin-2-one reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (1:1) under microwave irradiation (MWI, 100°C, 10 min), yielding 4-amidoxime-1-(4-ethylphenyl)pyrrolidin-2-one.
Step 2: Cyclization with Ethyl Acyl Chloride
The amidoxime reacts with ethyl chlorooxalate (ClCOCOOEt) in dichloromethane (DCM) with triethylamine (TEA) as a base, forming the 1,2,4-oxadiazole ring. This method achieves 85% yield under mild conditions (RT, 2 h).
One-Pot Tandem Syntheses
Microwave-Assisted Protocol
Combining nitrile, hydroxylamine, and ethyl chlorooxalate under MWI (120°C, 15 min) in a single pot produces 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyrrolidin-2-one directly from 4-cyano-pyrrolidinone. This green chemistry approach reduces reaction time to 30 min with 90% yield.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Amidoxime Cyclization | 4-Cyano-pyrrolidinone | TEA, DCM, RT | 85 | Mild conditions, high yield | Requires pre-functionalized nitrile |
| Vilsmeier Activation | 4-Carboxy-pyrrolidinone | POCl₃/DMF, reflux | 78 | Broad substrate scope | Toxic reagents, lengthy work-up |
| Microwave-Assisted | 4-Cyano-pyrrolidinone | MWI, 120°C, 15 min | 90 | Rapid, solvent-free | Specialized equipment required |
| Superbase Cyclization | 4-Cyano-pyrrolidinone | NaOH/DMSO, RT, 24 h | 82 | Eco-friendly, simple purification | Long reaction time |
Challenges and Optimization Strategies
Steric Hindrance at C-4
The C-4 position’s steric bulk necessitates polar aprotic solvents (e.g., DMF, DMSO) to enhance reagent accessibility. Catalytic TBAF (tetrabutylammonium fluoride) improves reaction rates by 30% in cyclization steps.
Byproduct Formation
Competing dimerization of nitrile oxides during cycloaddition is mitigated using Pt(IV) catalysts, albeit at increased cost.
Purification Difficulties
Silica gel chromatography remains standard, but mechanochemical grinding (ball milling) with celite reduces solvent use by 50%.
Chemical Reactions Analysis
Types of Reactions
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: Halogens (Cl2, Br2), alkyl halides (R-X), nucleophiles (NH3, R-SH)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.
Scientific Research Applications
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyrrolidin-2-one has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Agriculture: It is explored for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
Materials Science: The compound is investigated for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes involved in biological processes, leading to the disruption of cellular functions.
Modulating Receptors: The compound may bind to and modulate the activity of specific receptors, affecting signal transduction pathways.
Interfering with DNA/RNA: It can interact with nucleic acids, leading to the inhibition of DNA/RNA synthesis and function.
Comparison with Similar Compounds
Structural Features
The target compound’s structure is distinguished by its 3-ethyl-1,2,4-oxadiazole and 4-ethylphenyl groups. Key comparisons with analogs include:
- Heterocyclic Substituents: 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one (): Replaces the ethyl-oxadiazole with a thioxo-oxadiazole and introduces a chloro-hydroxyphenyl group. 4-(4-Amino-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)-1-(4-fluorophenyl)pyrrolidin-2-one (): Substitutes oxadiazole with a thioxo-triazole and fluorophenyl, which may improve metabolic stability due to fluorine’s electronegativity.
- Aromatic Ring Modifications: The 4-ethylphenyl group in the target compound contrasts with 4-fluorophenyl () and 5-chloro-2-hydroxyphenyl ().
Physicochemical Properties
Available data for analogs highlight trends in synthesis and physical characteristics:
- Synthetic Yields :
- Melting Points and Stability :
- Analogs in are reported as white solids or powders, indicative of crystalline stability. The ethyl groups in the target compound might reduce crystallinity due to increased hydrophobicity.
Biological Activity
The compound 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyrrolidin-2-one is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.
- Molecular Formula : C15H18N4O2
- Molecular Weight : 286.33 g/mol
- CAS Number : [insert CAS number]
1. Antibacterial Activity
Recent studies have shown that derivatives of pyrrolidine, including compounds similar to This compound , exhibit significant antibacterial properties.
Case Studies :
- A study reported that certain pyrrolidine derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from to mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
2. Antifungal Activity
The compound's antifungal properties have also been explored. For instance, related oxadiazole derivatives were found to inhibit the growth of various fungal strains.
Research Findings :
- In vitro tests showed that some oxadiazole derivatives had potent antifungal activity against Candida albicans and other pathogenic fungi with MIC values ranging from to mg/mL .
| Compound | MIC (mg/mL) | Target Fungi |
|---|---|---|
| Compound C | 3.125 | C. albicans |
| Compound D | 100 | Aspergillus niger |
3. Anticancer Activity
The anticancer potential of pyrrolidine derivatives has been a focus of research, with some compounds showing promising results in inhibiting cancer cell proliferation.
Notable Findings :
- In a study involving eugenol-based oxadiazole hybrids, certain derivatives exhibited cytotoxicity against breast cancer cells (MCF-7), with IC50 values as low as μM . This suggests that similar modifications in the structure of pyrrolidine derivatives could yield effective anticancer agents.
The biological activities of these compounds are often attributed to their ability to interact with microbial cell membranes or interfere with essential metabolic pathways in pathogens and cancer cells.
- Antibacterial Mechanism : The disruption of bacterial cell wall synthesis or interference with protein synthesis.
- Antifungal Mechanism : Inhibition of ergosterol biosynthesis or disruption of cell membrane integrity.
- Anticancer Mechanism : Induction of apoptosis and cell cycle arrest through interaction with specific molecular targets.
Q & A
Basic: What are the common synthetic routes for 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyrrolidin-2-one, and what key intermediates are involved?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic reactions. A common approach includes:
- Step 1: Formation of the pyrrolidin-2-one core via cyclization of substituted acrylamides or β-keto esters under acidic or basic conditions. For example, refluxing with chloranil in xylene facilitates ring closure .
- Step 2: Introduction of the 1,2,4-oxadiazole moiety through cyclocondensation of amidoximes with activated carbonyl groups. Ethyl groups are incorporated via alkylation or nucleophilic substitution .
- Key Intermediates:
Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and ring connectivity. For example, the pyrrolidin-2-one carbonyl resonates at ~175–180 ppm, while oxadiazole protons appear as distinct singlets .
- X-Ray Powder Diffraction (XRPD): Resolves crystal packing and confirms stereochemistry, as demonstrated in structurally similar pyrrolidinone derivatives .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, especially for detecting labile oxadiazole groups .
Advanced: How can researchers optimize the synthesis yield of this compound when dealing with steric hindrance from the 4-ethylphenyl group?
Methodological Answer:
- Reaction Solvent: Use high-boiling solvents (e.g., xylene or DMF) to enhance solubility and reduce steric crowding during cyclization .
- Catalysis: Employ Lewis acids (e.g., ZnCl₂) to activate carbonyl groups, accelerating oxadiazole formation .
- Temperature Control: Gradual heating (e.g., reflux at 140°C for 25–30 hours) ensures complete cyclization without side reactions .
- Purification: Recrystallization from methanol/ethanol mixtures removes unreacted intermediates .
Advanced: What strategies are recommended for resolving contradictions in NMR and mass spectrometry data during structural elucidation?
Methodological Answer:
- Cross-Validation: Combine 2D NMR (e.g., COSY, HSQC) to assign overlapping signals. For example, NOESY can clarify spatial proximity of ethyl and phenyl groups .
- Isotopic Labeling: Use ¹⁵N-labeled intermediates to trace oxadiazole nitrogen environments in mass spectra .
- Crystallographic Confirmation: Single-crystal X-ray diffraction resolves ambiguities, as shown in related pyrrolidinone monohydrate structures .
- Computational Modeling: Density Functional Theory (DFT) predicts NMR chemical shifts and validates experimental data .
Advanced: How does computational modeling assist in predicting the reactivity of the oxadiazole ring in this compound?
Methodological Answer:
- Reactivity Analysis: DFT calculations (e.g., using Gaussian 09) model electron density distribution, identifying nucleophilic/electrophilic sites on the oxadiazole ring. For instance, the C-5 position is prone to electrophilic substitution due to lower electron density .
- Transition State Modeling: Simulate reaction pathways (e.g., ring-opening or substitution) using software like ORCA. This predicts activation energies and optimal conditions for functionalization .
- Solvent Effects: COSMO-RS simulations evaluate solvent polarity impacts on reaction kinetics, guiding solvent selection for synthesis .
Basic: What are the documented challenges in achieving high purity during the synthesis of this compound, and how are they addressed?
Methodological Answer:
- Challenge 1: Residual solvents (e.g., xylene) in the final product.
- Challenge 2: Byproducts from incomplete cyclization.
- Challenge 3: Hydrolysis of the oxadiazole ring under acidic conditions.
Advanced: What experimental design considerations are critical when evaluating the biological activity of this compound in vitro?
Methodological Answer:
- Dose-Response Studies: Use a logarithmic concentration range (1 nM–100 μM) to identify IC₅₀ values. Include positive controls (e.g., known kinase inhibitors for enzyme assays) .
- Replicates: Triplicate measurements minimize variability, as seen in pharmacological studies of pyrrolidinone analogs .
- Solvent Compatibility: Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
- Time-Course Analysis: Monitor activity at 0, 6, 12, and 24 hours to assess compound stability and sustained efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
